molecular formula C11H10F2O B8637743 5,8-difluoro-4-methyl-3,4-dihydro-1(2H)-naphthalenone

5,8-difluoro-4-methyl-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B8637743
M. Wt: 196.19 g/mol
InChI Key: WGARJGIZDRDGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-difluoro-4-methyl-3,4-dihydro-1(2H)-naphthalenone is a useful research compound. Its molecular formula is C11H10F2O and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10F2O

Molecular Weight

196.19 g/mol

IUPAC Name

5,8-difluoro-4-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H10F2O/c1-6-2-5-9(14)11-8(13)4-3-7(12)10(6)11/h3-4,6H,2,5H2,1H3

InChI Key

WGARJGIZDRDGMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=C(C=CC(=C12)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Difluorobenzene (22 ml, 210 mmol) was mixed with □-valerolactone (4 ml, 42 mmol) and AlCl3 (28 g, 210 mmol) was added by portions to the stirred reaction mixture. The reaction mixture was then refluxed at stirring for 16 h (oil bath 110° C.). The reaction mixture was cooled down (ice/brine bath) and ice/conc. HCl was added and stirred until homogeneous mixture was obtained. The reaction mixture was then extracted into methylene chloride, washed with water (4×10 ml) and sodium bicarbonate solution (3×100 ml). The organic extract was dried over Na2SO4. Concentration by rotary evaporation gave 6.7 g of product as yellow powder. Yield 81%.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
ice brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

1,4-Difluorobenzene (22 ml, 210 mmol) was mixed with gamma-valerolactone (4 ml, 42 mmol) and AlCl3 (28 g, 210 mmol) was added by portions to the stirred reaction mixture. The reaction mixture was then refluxed at stirring for 16 h (oil bath 110° C.). The reaction mixture was cooled down (ice/brine bath) and ice/conc. HCl was added and stirred until homogeneous mixture was obtained. The reaction mixture was then extracted into methylene chloride, washed with water (4×10 ml) and sodium bicarbonate solution (3×100 ml). The organic extract was dried over Na2SO4. Concentration by rotary evaporation gave 6.7 g of product as yellow powder. Yield 81%.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
ice brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

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